Hydrophilicity and Drug-Likeness Advantage Over GW0742
The target compound exhibits a LogD (pH 7.4) of −1.27, indicating markedly higher hydrophilicity compared to GW0742, which has a LogP of 6.57 [1][2]. This ~7.8 log-unit difference in lipophilicity translates into a substantially different solubility profile and predicted absorption, distribution, metabolism, and excretion (ADME) behavior. The topological polar surface area (TPSA) of the target compound (93.14 Ų) is also lower than that of GW0742 (112.96 Ų), suggesting improved membrane permeability potential [1][2].
| Evidence Dimension | Lipophilicity (LogD/LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogD (pH 7.4): −1.27; TPSA: 93.14 Ų |
| Comparator Or Baseline | GW0742: LogP 6.57; TPSA 112.96 Ų |
| Quantified Difference | ΔLogP ≈ 7.8 log units; ΔTPSA = 19.82 Ų lower for target |
| Conditions | Calculated using JChem (target) and standard LogP/TPSA prediction (GW0742); pH 7.4 for LogD |
Why This Matters
A lower LogD and TPSA favor aqueous solubility and oral bioavailability, making the target compound a superior starting point for lead optimization where GW0742's excessive lipophilicity causes solubility-limited absorption or off-target binding.
- [1] Chembase.cn. 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid – LogD (pH 7.4): −1.27; TPSA: 93.14 Ų. CBID:228650. View Source
- [2] hzbp.cn. GW0742 – LogP 6.57, TPSA 112.96. WR351866. View Source
